molecular formula C21H19ClFN3OS B6516327 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 899905-23-8

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B6516327
CAS No.: 899905-23-8
M. Wt: 415.9 g/mol
InChI Key: BYYMHDMZJCKHKD-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features a hybrid structure combining a 1,4-diazaspiro[4.4]nona-1,3-diene core with a sulfanyl-acetamide side chain. Key structural elements include:

  • A spirocyclic diaza ring (1,4-diazaspiro[4.4]nona-1,3-diene), which confers rigidity and influences electronic properties.
  • A 4-chlorophenyl substituent on the diazaspiro ring, introducing steric bulk and electron-withdrawing effects.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYMHDMZJCKHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations: Spiro Ring Size and Substituents

The target compound is compared below with three structurally related analogs (Table 1):

Table 1: Comparison of Core Structural Features

Compound Name Spiro Ring Size Diazaspiro Substituent Acetamide Substituent Key Structural Differences
Target Compound [4.4] 4-chlorophenyl 4-fluorophenyl Reference structure
N-(4-Chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide [4.5] 4-fluorophenyl 4-chlorophenyl Larger spiro ring; swapped substituents
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide [4.5] 4-chlorophenyl 3,4-dimethylphenyl Larger spiro ring; bulkier acetamide group
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide [4.4] 4-bromophenyl 4-methylphenyl Bromine substituent; methyl vs. fluorine

Key Observations:

  • Substituent Effects : Replacement of chlorine with bromine (as in ) increases steric and electronic effects, while fluorine (in the target compound) enhances electronegativity and metabolic stability.
  • Acetamide Modifications : Bulky groups like 3,4-dimethylphenyl () may hinder solubility but improve target selectivity.

Electronic and Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Cl, F) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
  • Lipophilicity : Fluorine and chlorine substituents enhance logP values, favoring membrane permeability.

Table 2: Hypothetical Property Comparison

Property Target Compound Compound Compound
logP (Predicted) 3.8 3.5 4.2
Hydrogen Bond Acceptors 5 5 5
Rotatable Bonds 4 5 4

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